

A Technical Guide to the Commercial Sources and Availability of DL-Cysteine-d1

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Compound of Interest

Compound Name: DL-Cysteine-d1

Cat. No.: B15138689

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of **DL-Cysteine-d1**. This deuterated form of the amino acid cysteine is a valuable tool in various research and development applications, particularly in metabolic studies, proteomics, and as an internal standard for mass spectrometry.

Commercial Availability and Supplier Specifications

DL-Cysteine-d1 is available from a select number of specialized chemical suppliers. The following tables summarize the key quantitative data for commercially available **DL-Cysteine-d1** and related deuterated cysteine products.

Supplier	Product Name	Catalog Number	Deuterium Position	Chemical Purity	Isotopic Enrichment
MedchemExpress	DL-Cysteine-d1	HY-W012850S1	Not specified	≥95.0%	Not publicly specified
Cambridge Isotope Laboratories, Inc.	DL-Cysteine (3,3-D ₂ , 98%)	DLM-899-PK	3,3-D ₂	≥98%	98%
Eurisotop	DL-CYSTEINE (3,3-D ₂ , 98%)	DLM-899-PK	3,3-D ₂	98%	98%

Physicochemical Properties

Property	Value
Molecular Formula	C ₃ H ₆ DNO ₂ S
Molecular Weight	~122.17 g/mol
Appearance	White to off-white solid/powder
Storage	Store at 2-8°C, protected from light

Experimental Applications and Protocols

DL-Cysteine-d1 is primarily utilized as a tracer in metabolic research and as an internal standard for the quantification of cysteine in complex biological samples by mass spectrometry. The deuterium label allows for the differentiation and tracking of exogenously supplied cysteine from the endogenous pool.

General Protocol for Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for metabolic labeling of proteins in cell culture using **DL-Cysteine-d1** for subsequent analysis by mass spectrometry-based proteomics. This

technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the relative or absolute quantification of protein synthesis and turnover.

Materials:

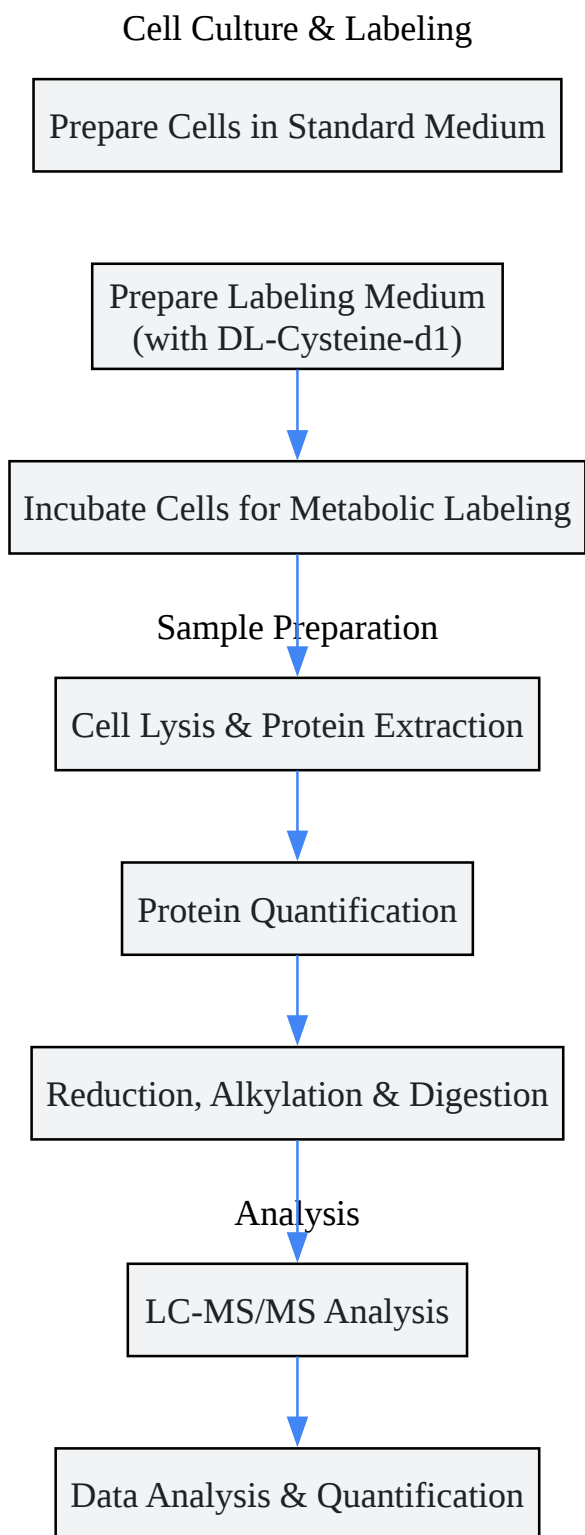
- **DL-Cysteine-d1**
- Cysteine-free cell culture medium
- Dialyzed Fetal Bovine Serum (dFBS)
- Cells of interest
- Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)

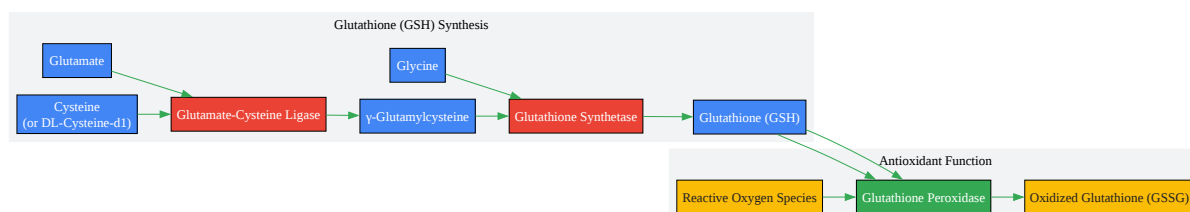
Procedure:

- **Cell Culture Preparation:** Culture cells in standard medium to the desired confluency.
- **Medium Exchange:** Aspirate the standard medium and wash the cells twice with sterile PBS.
- **Labeling Medium Preparation:** Prepare the labeling medium by supplementing cysteine-free medium with **DL-Cysteine-d1** at a concentration that supports normal cell growth. The optimal concentration should be determined empirically for each cell line. Also, supplement the medium with dFBS.
- **Metabolic Labeling:** Add the labeling medium to the cells and incubate for a specific period. The labeling time will depend on the protein turnover rate and the experimental goals. For studies on protein synthesis, a shorter labeling time may be sufficient, while for steady-state labeling, several cell doublings may be required.

- Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration in the cell lysate using a standard protein assay.
- Proteomics Sample Preparation:
 - Take a defined amount of protein from the lysate.
 - Reduce disulfide bonds with Dithiothreitol (DTT).
 - Alkylate free cysteine residues with iodoacetamide.
 - Digest the proteins into peptides using trypsin.
- Mass Spectrometry Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift of peptides containing **DL-Cysteine-d1** will allow for their differentiation from their unlabeled counterparts.
- Data Analysis: Use appropriate software to identify and quantify the labeled peptides and proteins.

Diagram of Experimental Workflow for Metabolic Labeling





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